(S)-Bufuralol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

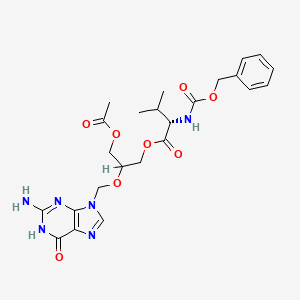

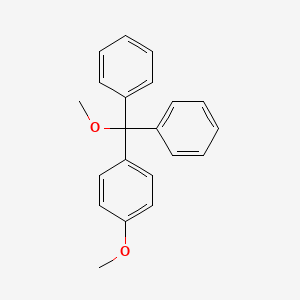

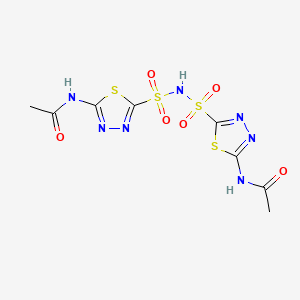

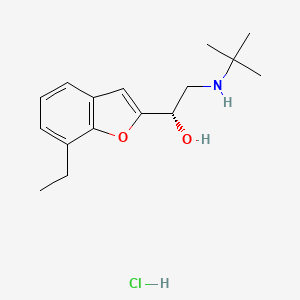

(S)-Bufuralol Hydrochloride is a potent non-selective beta-adrenoceptor antagonist with partial agonist activity. It is primarily used in scientific research as a probe substrate for cytochrome P450 2D6 (CYP2D6) enzyme activity. The compound is known for its unique structure, where the benzofuran oxygen is part of a ring, distinguishing it from most beta blockers that are aryloxypropanolamine-based .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bufuralol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-benzofuranmethanol with tert-butylamine. The reaction typically involves the use of solvents like methanol and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of bufuralol hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Bufuralol hydrochloride undergoes various chemical reactions, including:

Oxidation: It is hydroxylated at the 1’ position by the CYP2D6 enzyme.

Reduction: The compound can be reduced to form different metabolites.

Substitution: It can undergo substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common reagents include NADPH and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed:

- 4-Hydroxybufuralol

- 6-Hydroxybufuralol

- 1’2’-Ethenylbufuralol

Aplicaciones Científicas De Investigación

Bufuralol hydrochloride is widely used in scientific research, particularly in the following areas:

- Chemistry: As a probe substrate for studying CYP2D6 enzyme activity.

- Biology: To investigate the metabolic pathways involving beta-adrenoceptor antagonists.

- Medicine: In pharmacokinetic and pharmacodynamic studies to understand drug interactions and metabolism.

- Industry: Used in the development of beta-blocker drugs and in quality control processes for pharmaceutical products .

Mecanismo De Acción

Bufuralol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through G proteins. This receptor binding inhibits the effects of epinephrine and norepinephrine, leading to decreased heart rate and blood pressure. The compound is metabolized by the CYP2D6 enzyme, which hydroxylates it at specific positions, leading to the formation of various metabolites .

Comparación Con Compuestos Similares

Bufuralol hydrochloride is unique due to its benzofuran ring structure. Similar compounds include:

- Propranolol: Another non-selective beta-blocker but with an aryloxypropanolamine structure.

- Metoprolol: A selective beta1-adrenoceptor antagonist.

- Atenolol: A selective beta1-adrenoceptor antagonist with a different chemical structure .

Bufuralol hydrochloride stands out due to its partial agonist activity and its use as a probe substrate for CYP2D6, making it a valuable tool in both research and clinical settings.

Propiedades

IUPAC Name |

(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57704-10-6 |

Source

|

| Record name | Bufuralol hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUFURALOL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Bufuralol hydrochloride penetrate the cornea, and how does this relate to its lipophilicity compared to other beta-blockers?

A1: Bufuralol hydrochloride exhibits corneal penetration behavior inversely related to its lipophilicity. [] In a study comparing Bufuralol hydrochloride to Acebutolol hydrochloride and Timolol maleate, Bufuralol hydrochloride, the most lipophilic of the three, reached peak aqueous humor concentration faster than the other two. [] This finding suggests that while lipophilicity is a factor in corneal penetration, other factors, such as interactions with the aqueous boundary layers of the cornea, may also play a significant role. []

Q2: How does Bufuralol hydrochloride compare to Pindolol in terms of its effects on hemodynamics and its interaction with beta-receptors?

A2: Both Bufuralol hydrochloride and Pindolol act as non-selective beta-blockers, affecting both beta-1 and beta-2 receptors. [] While both drugs elicit a similar shift in the dose-response curve for heart rate and cardiac output in the presence of Isoproterenol, indicating beta-1 blockade, Bufuralol hydrochloride uniquely causes an acute decrease in peripheral resistance when administered intravenously, unlike Pindolol's acute increase. [] This difference suggests that Bufuralol hydrochloride might possess additional pharmacological actions beyond its beta-blocking properties that influence peripheral resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.